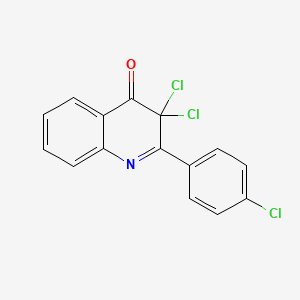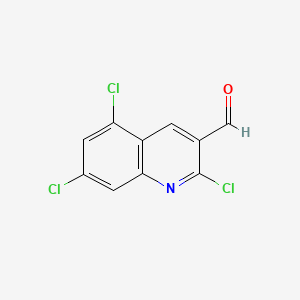
2,5,7-Trichloro-quinoline-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,7-Trichloro-quinoline-3-carbaldehyde is a chlorinated quinoline derivative with a carbaldehyde functional group at the 3-position Quinolines are heterocyclic aromatic organic compounds, and their derivatives are known for their diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5,7-trichloro-quinoline-3-carbaldehyde typically involves the chlorination of quinoline followed by formylation. One common method is the Vilsmeier-Haack formylation, where quinoline is reacted with phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF) to introduce the formyl group.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the formation of the desired compound.
Chemical Reactions Analysis
Types of Reactions: 2,5,7-Trichloro-quinoline-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, aqueous conditions.
Reduction: LiAlH4, ether solvent.
Substitution: Various nucleophiles (e.g., amines, alcohols) in polar aprotic solvents.
Major Products Formed:
Carboxylic acids from oxidation.
Alcohols from reduction.
Substituted quinolines from nucleophilic substitution.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Studying its interaction with biological macromolecules and potential use as a probe.
Medicine: Investigating its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2,5,7-trichloro-quinoline-3-carbaldehyde exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular pathways involved would be specific to the biological system under study.
Comparison with Similar Compounds
2-Chloroquinoline-3-carbaldehyde
2,5-Dichloroquinoline-3-carbaldehyde
2,7-Dichloroquinoline-3-carbaldehyde
Uniqueness: 2,5,7-Trichloro-quinoline-3-carbaldehyde is unique due to the presence of three chlorine atoms, which can significantly influence its chemical reactivity and biological activity compared to its less chlorinated analogs.
Properties
Molecular Formula |
C10H4Cl3NO |
|---|---|
Molecular Weight |
260.5 g/mol |
IUPAC Name |
2,5,7-trichloroquinoline-3-carbaldehyde |
InChI |
InChI=1S/C10H4Cl3NO/c11-6-2-8(12)7-1-5(4-15)10(13)14-9(7)3-6/h1-4H |
InChI Key |
YDECHGTYZOEIDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1N=C(C(=C2)C=O)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


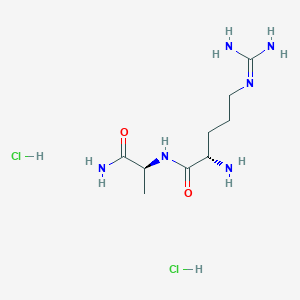
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(3-fluorophenyl)-](/img/structure/B15350258.png)
![8-Oxa-4-thia-3,5-diazabicyclo[5.1.0]octane](/img/structure/B15350262.png)
![Glycerol,[1,3-14c]](/img/structure/B15350263.png)
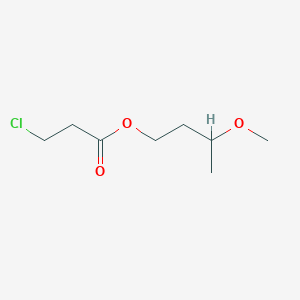
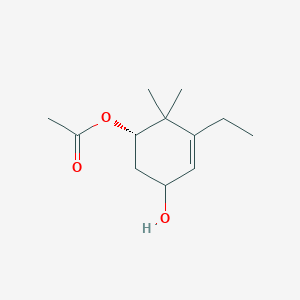
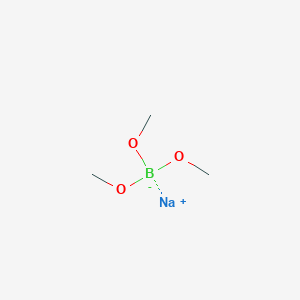
![5-Bromo-2-[(4-phenylbenzoyl)carbamothioylamino]benzoic acid](/img/structure/B15350301.png)
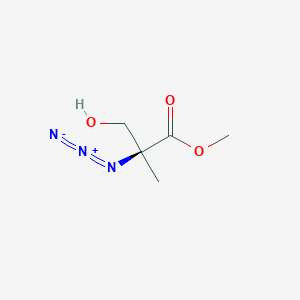
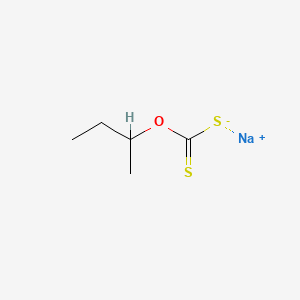
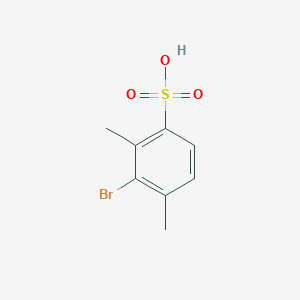
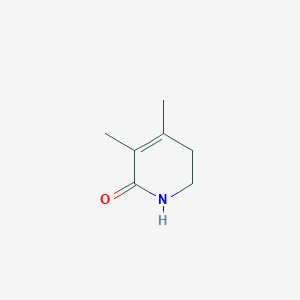
![4-[(Diethoxyphosphinothioyloxyamino)methylidene]cyclohexa-2,5-dien-1-o ne](/img/structure/B15350322.png)
